1,1,2,2-tetrafluoroethanesulfonic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetrafluoroethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4O3S/c3-1(4)2(5,6)10(7,8)9/h1H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWJWYFPLXRYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436415 | |
| Record name | 1,1,2,2-Tetrafluoroethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464-14-2 | |
| Record name | 1,1,2,2-Tetrafluoroethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoroethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,-Tetrafluoroethanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparation Routes for 1,1,2,2 Tetrafluoroethanesulfonic Acid
Historical Synthetic Pathways and their Limitations
Early methods for synthesizing 1,1,2,2-tetrafluoroethanesulfonic acid were effective in producing the compound but were beset by significant practical and economic limitations, particularly for large-scale production.
Hydrolysis of Sulfonate Salts via Oleum (B3057394) or Sulfuric Acid
However, this approach has several notable drawbacks. nih.govnih.gov A primary issue is the high boiling point of this compound (approximately 210-211°C), which is close to that of sulfuric acid. nih.govnih.gov This proximity results in a strong affinity of the product for the sulfuric acid pool, making separation difficult. nih.govnih.gov To recover the acid, stringent reaction conditions, including high temperatures and vacuum, are necessary. nih.govnih.gov Even under these conditions, complete extraction of the acid from the reaction mixture is often not possible. nih.gov
Furthermore, the highly corrosive nature of oleum and sulfuric acid at elevated temperatures necessitates the use of specialized, expensive materials for the construction of industrial-scale reactors, such as Inconel or Monel. nih.govnih.gov The use of more dilute sulfuric acid (30-35%) presents its own challenges, requiring repeated and cumbersome ethereal extractions to isolate the product. nih.gov These factors render the process less feasible and cost-effective for commercial production. nih.govnih.gov
Earlier Electrochemical Oxidation Approaches
Electrochemical fluorination (ECF) represents a major industrial process for the synthesis of various perfluorinated compounds, including sulfonyl fluorides. taylorandfrancis.com The general principle, known as the Simons process, involves electrolyzing a solution of an organic substrate (like an alkanesulfonyl halide) in anhydrous hydrogen fluoride (B91410). While ECF has been a cornerstone for producing many fluorochemicals, specific historical documentation detailing its application for the direct synthesis of this compound is not prominent in the reviewed literature.
The limitation of these earlier approaches lies in their general nature. ECF can lead to a mixture of products and sometimes results in fragmentation of the carbon skeleton, although this is reported to be a minor issue for some substrates. rsc.org More recent developments in electrochemical synthesis focus on the oxidative coupling of thiols with a fluoride source or the direct C-H fluorination, representing more controlled and selective methods than the historical bulk fluorination processes. nih.govsemanticscholar.orgnih.gov The lack of specific early examples for this compound suggests that other routes, like the hydrolysis of sulfonate salts, were the more documented pathways despite their limitations.
Contemporary and Improved Synthesis Protocols
Modern synthetic strategies have focused on circumventing the harsh conditions and separation challenges associated with older methods. These improved protocols offer simpler, more cost-effective, and commercially viable routes to high-purity this compound.
Alcohol-Mediated Routes with Dry Hydrochloric Acid
A significant improvement in the synthesis of this compound involves the treatment of its alkali metal salts with dry hydrochloric acid in an aliphatic alcohol solvent. nih.govnih.govtaylorandfrancis.com This method avoids the use of high-boiling sulfuric acid and its associated problems. taylorandfrancis.com
The process begins by suspending an alkali metal salt, such as sodium or potassium 1,1,2,2-tetrafluoroethanesulfonate, in an aliphatic alcohol like methanol (B129727) or ethanol. nih.govnih.govtaylorandfrancis.com Gaseous dry hydrochloric acid is then passed through this mixture. nih.govnih.gov This reaction precipitates the inorganic alkali metal chloride (e.g., NaCl or KCl), which is easily removed by filtration. The filtrate, containing the desired sulfonic acid, is then further processed. This step is typically carried out at moderate temperatures, for instance, between 10°C and 30°C. nih.govtaylorandfrancis.com
| Reactant | Solvent | Reagent | Temperature | Duration | Outcome |
|---|---|---|---|---|---|
| Sodium Tetrafluoroethane (B1211177) Sulfonate (100 g) | Methanol (140 g) | Dry HCl (35%, 100 g) | 15°C | 45 minutes | Filtrate containing sulfonic acid |
| Sodium Tetrafluoroethane Sulfonate (50 g) | Methanol (96 g) | Dry HCl (35%, 73 g) | 15°C | 45 minutes | Filtrate containing sulfonic acid |
Dehydration of Monohydrate Forms
The alcohol-mediated synthesis initially yields the this compound monohydrate after an aqueous workup. nih.govtaylorandfrancis.com To obtain the anhydrous acid, a subsequent dehydration step is required.
This is commonly achieved by treating the monohydrate with a dehydrating agent, with thionyl chloride being a particularly effective choice. nih.govtaylorandfrancis.com The tetrafluoroethanesulfonic acid monohydrate is reacted with thionyl chloride, often by adding the thionyl chloride dropwise at room temperature. The mixture may then be heated to reflux to ensure the reaction goes to completion. nih.gov The final anhydrous this compound is then isolated by distillation under vacuum, yielding a product with purity greater than 98%. nih.govtaylorandfrancis.com
| Reactant | Reagent | Reaction Temperature | Final Step | Purity |
|---|---|---|---|---|
| Tetrafluoroethanesulfonic acid monohydrate (56 g) | Thionyl chloride (116 g) | Dropwise at 25°C, then reflux at 80°C | Vacuum Distillation | > 99% |
| Tetrafluoroethanesulfonic acid monohydrate (96 g) | Thionyl chloride (160 g) | Dropwise at 25°C | Vacuum Distillation | Not specified |
Preparation of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors, primarily its alkali metal salts and the intermediate tetrafluoroethane-β-sultone.
The alkali metal salts, such as potassium 1,1,2,2-tetrafluoroethanesulfonate, are often prepared from tetrafluoroethylene (B6358150) (TFE). nih.gov The process involves reacting TFE with a buffered aqueous solution of an alkali metal sulfite (B76179) and bisulfite. nih.gov For example, sodium tetrafluoroethanesulfonate can be prepared by reacting TFE with sodium sulfite in water inside a high-pressure reactor at elevated temperatures (e.g., 120°C). nih.gov
Another crucial intermediate is tetrafluoroethane-β-sultone (3,3,4,4-tetrafluoro-1,2-oxathietane-2,2-dioxide). bac-lac.gc.cayoutube.comacs.org This compound is synthesized by the reaction of gaseous tetrafluoroethylene with sulfur trioxide. bac-lac.gc.ca The reaction is highly exothermic and is typically controlled by conducting it at temperatures below 80°C. bac-lac.gc.ca The sultone is a versatile intermediate that can be used in the synthesis of various fluorinated compounds. nih.govyoutube.com
Alkali Metal Salts of 1,1,2,2-Tetrafluoroethanesulfonate
A well-established method for the preparation of this compound involves the acidification of its corresponding alkali metal salts. This process typically involves a multi-step procedure that begins with the salt and culminates in the isolation of the free acid. The alkali metal salts, such as sodium or potassium 1,1,2,2-tetrafluoroethanesulfonate, serve as stable precursors that can be quantitatively converted to the desired acid.
The general process can be outlined in three main stages:
Acidification: The alkali metal salt of this compound is treated with a strong, dry acid in an aliphatic alcohol solvent. Dry hydrochloric acid is commonly employed for this purpose. The reaction is typically conducted at a controlled temperature, for instance, between 10°C and 30°C. google.com This step facilitates the displacement of the weaker sulfonic acid from its salt.
Hydration: The resulting mixture is then treated with water. This leads to the formation of this compound monohydrate. The monohydrate can be isolated from the reaction mixture by distillation. google.com
Dehydration: The final step involves the removal of the water molecule from the monohydrate to yield the anhydrous this compound. This is often achieved by treating the monohydrate with a dehydrating agent, such as thionyl chloride. google.com The dehydration reaction can be carried out over a broad temperature range, from approximately 25°C to 80°C. google.com
A specific example of this process involves the conversion of sodium 1,1,2,2-tetrafluoroethanesulfonate. In a typical procedure, the sodium salt is suspended in methanol and cooled. Dry hydrochloric acid gas is then passed through the mixture. After filtration to remove the precipitated sodium chloride, the filtrate containing the sulfonic acid is treated with water and distilled to yield the monohydrate. Subsequent treatment with thionyl chloride affords the final product, this compound, with a purity often exceeding 98%. google.com
Table 1: Reaction Parameters for the Synthesis of this compound from its Sodium Salt
| Step | Reactants | Solvent | Temperature | Duration | Product |
| Acidification | Sodium 1,1,2,2-tetrafluoroethanesulfonate, Dry Hydrochloric Acid | Methanol | 15°C | 45 minutes | This compound in methanol |
| Hydration & Distillation | Methanolic solution of the acid, Water | Water/Methanol | 60°C (at 10 mm Hg) | Not Specified | This compound monohydrate |
| Dehydration | This compound monohydrate, Thionyl Chloride | None | 25°C to 80°C | 3 hours | This compound |
Data sourced from patent WO2014020614A2. google.com
Tetrafluoroethylene as a Starting Material
Another significant synthetic route to this compound utilizes tetrafluoroethylene (TFE) as the foundational reactant. This method first involves the synthesis of an alkali metal salt of 1,1,2,2-tetrafluoroethanesulfonate, which is then converted to the free acid as described in the previous section.
The initial step of this pathway is the reaction of tetrafluoroethylene with a sulfite salt in an aqueous medium. For instance, sodium 1,1,2,2-tetrafluoroethanesulfonate can be prepared by reacting tetrafluoroethylene with sodium sulfite in water. This reaction is typically carried out in a high-pressure reactor, such as a Hastelloy reactor, at elevated temperatures. In one documented procedure, the reaction is conducted at 120°C for 12 hours. google.com After the reaction, any unreacted tetrafluoroethylene is vented, and the water is removed to yield the crude sodium salt, which can then be purified. google.com
Table 2: Synthesis of Sodium 1,1,2,2-Tetrafluoroethanesulfonate from Tetrafluoroethylene
| Reactant 1 | Reactant 2 | Solvent | Temperature | Duration | Product |
| Tetrafluoroethylene | Sodium Sulfite | Water | 120°C | 12 hours | Sodium 1,1,2,2-tetrafluoroethanesulfonate |
Data sourced from patent US9376379B2. google.com
This approach, starting from the readily available monomer tetrafluoroethylene, provides an alternative and industrially relevant pathway to produce this compound and its salts.
Catalytic Applications in Organic Synthesis and Industrial Processes
Homogeneous Catalysis by 1,1,2,2-Tetrafluoroethanesulfonic Acid
As a homogeneous catalyst, this compound dissolves in the reaction medium, allowing for intimate contact with the reactants and often leading to high reaction rates and efficiencies. Its utility has been demonstrated in a range of acid-catalyzed reactions, including Friedel-Crafts reactions, isomerizations, oligomerizations, and rearrangements.
Friedel-Crafts Reactions
The Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring. These reactions are broadly categorized into alkylation and acylation.
Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent, typically an alkyl halide, alcohol, or alkene, in the presence of an acid catalyst. periodicchemistry.comdocbrown.info The role of the acid is to generate a carbocation electrophile, which is then attacked by the electron-rich aromatic ring. periodicchemistry.com Strong acids like this compound are capable of protonating alkenes or alcohols to generate these crucial carbocation intermediates.
While the use of superacids in Friedel-Crafts alkylation is well-established, specific research findings detailing the performance of this compound in aromatic alkylation are not extensively documented in publicly available literature. However, based on its superacidic nature, it is expected to be an effective catalyst for such transformations.
Friedel-Crafts acylation is the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, to introduce an acyl group. masterorganicchemistry.com This reaction is also catalyzed by strong acids. A comparative study has demonstrated the effectiveness of this compound as a catalyst in the acylation of anisole (B1667542) with acetic anhydride. organic-chemistry.org The results highlight its catalytic prowess in comparison to other acids. organic-chemistry.org
Table 1: Catalytic Performance in the Acylation of Anisole
| Catalyst | Reactant Conversion (%) |
|---|---|
| Sulfuric acid | 5 |
| Trifluoromethanesulfonic acid | 98 |
| This compound | 95 |
| Perfluorobutanesulfonic acid | 96 |
| Perfluorooctanesulfonic acid | 94 |
Data sourced from a comparative study on the acylation of anisole. organic-chemistry.org
Isomerization Reactions
Isomerization reactions involve the structural rearrangement of a molecule to form one of its isomers. Acid-catalyzed isomerizations are common, particularly for hydrocarbons, where the catalyst facilitates the formation of carbocation intermediates that can then undergo skeletal rearrangements. Superacids are known to be potent catalysts for the isomerization of alkanes, which is a critical process in the petroleum industry for improving the octane (B31449) number of gasoline.
Despite the known utility of strong acids in this field, specific studies detailing the use and efficacy of this compound as a catalyst for isomerization reactions are not readily found in the surveyed scientific literature.
Oligomerization Processes
Oligomerization is a chemical process that converts monomers into oligomers, which are molecules of intermediate molecular weight. Acid-catalyzed oligomerization, particularly of alkenes like ethylene (B1197577) and isobutylene, proceeds through the formation of a carbocation intermediate, which then reacts with subsequent monomer units. academie-sciences.fr The high acidity of superacids makes them suitable catalysts for initiating such polymerization reactions.
While the principle of acid-catalyzed oligomerization is well-understood, there is a lack of specific research data in the public domain concerning the application of this compound as the primary catalyst for these processes.
Fries Rearrangement
The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of an acid catalyst. nih.gov This reaction is valuable for the synthesis of important pharmaceutical and chemical intermediates. nih.gov The mechanism involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, a process facilitated by the generation of an acylium ion intermediate by the acid catalyst. periodicchemistry.com this compound has been shown to be an effective catalyst for the Fries rearrangement of phenyl acetate (B1210297). organic-chemistry.org
Table 2: Catalytic Performance in the Fries Rearrangement of Phenyl Acetate
| Catalyst | Reactant Conversion (%) |
|---|---|
| Sulfuric acid | 2 |
| Trifluoromethanesulfonic acid | 65 |
| This compound | 60 |
| Perfluorobutanesulfonic acid | 62 |
| Perfluorooctanesulfonic acid | 58 |
Data sourced from a comparative study on the Fries rearrangement of phenyl acetate. organic-chemistry.org
Ketonic Strecker Reaction for Fluorinated α-Amino Nitriles
The Strecker synthesis is a classic and versatile method for producing α-amino acids. masterorganicchemistry.com The reaction typically involves an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the final amino acid. masterorganicchemistry.comwikipedia.org When a ketone is used as the starting material instead of an aldehyde, the process yields α,α-disubstituted amino acids. wikipedia.org The synthesis of fluorinated α-amino acids is of significant interest as these compounds are valuable in the development of pharmaceuticals and bioactive molecules. nih.gov
While various catalysts have been developed for asymmetric Strecker reactions, literature from the performed searches does not specify the use of this compound as a catalyst for the ketonic Strecker reaction to produce fluorinated α-amino nitriles.
Condensation-Cyclization for Fluorinated Heterocycles
Fluorinated heterocycles are crucial structural motifs in medicinal chemistry and materials science. nih.govresearchgate.net One-pot condensation-cyclization reactions represent an efficient pathway for their synthesis from simple starting materials. nih.gov For instance, fluorinated tetrahydroquinazolines can be synthesized through a sequential condensation-cyclization of a fluoroacetaldehyde (B75747) hemiacetal and an aromatic amine, a reaction that can be catalyzed by Lewis acids like gallium triflate. nih.gov The development of methods for constructing these complex fluorinated molecules is an active area of research. researchgate.net
However, based on the available search results, there is no specific documentation detailing the application of this compound as a catalyst for condensation-cyclization reactions to form fluorinated heterocycles.
Heterogeneous Catalysis Utilizing Supported this compound
To overcome challenges associated with the separation and recovery of homogeneous acid catalysts, this compound (TFESA) has been successfully immobilized on solid supports, creating robust and recyclable heterogeneous catalysts.
Silica-Supported Superacid Catalysts
This compound can be effectively supported on silica (B1680970), resulting in a powerful solid superacid catalyst. cas.cnresearchgate.net These materials are categorized as superacids and are expected to be effective catalysts for reactions such as Friedel-Crafts acylations. nih.gov The resulting TFESA/silica composite demonstrates high stability; in one study, the supported acid retained 85% of its content after being heated to 150°C under vacuum for 18 hours, whereas the free acid completely vaporized under similar conditions for only 2 hours. researchgate.net This enhanced stability makes the silica-supported version a more manageable and less volatile alternative to its homogeneous counterpart and other supported acids like triflic acid/silica. cas.cnresearchgate.net
Performance Advantages in Product Separation and Catalyst Recycling
The use of silica-supported this compound offers significant advantages, particularly in terms of product separation and catalyst reusability. cas.cnresearchgate.net As heterogeneous catalysts, they are easily separated from the reaction mixture by simple filtration, which simplifies the workup process and reduces waste. researchgate.net
These supported catalysts have shown exceptionally high catalytic activity, in some cases surpassing the performance of the free acid. researchgate.net For example, in the alkylation of p-xylene (B151628) with 1-dodecene (B91753), the silica-supported TFESA achieved nearly complete conversion in a fraction of the time it took the unsupported acid. researchgate.net This high activity, combined with low leaching of the acid in non-polar media, allows for effective recycling and reuse of the catalyst, which is crucial for developing more economical and sustainable industrial processes. cas.cnresearchgate.net
Catalyst Performance: Supported vs. Homogeneous TFESA
Comparison in the alkylation of p-xylene with 1-dodecene at 100°C.
| Catalyst Type | Reaction Time | Conversion Rate | Key Advantage |
|---|---|---|---|
| Silica-Supported TFESA | 15 min | ~100% | Easy separation, recyclable, high activity. researchgate.net |
| Homogeneous (Liquid) TFESA | 15 min | 10% | Homogeneous reaction medium. researchgate.net |
Catalysis in Conjunction with Ionic Liquids
The combination of superacidic properties with the unique characteristics of ionic liquids (ILs) opens new avenues for designing advanced catalytic systems.
Biphasic Catalytic Systems for Enhanced Processing
Biphasic catalysis, particularly systems involving ionic liquids, offers a sophisticated approach to enhance reaction efficiency and catalyst recovery. researchgate.net In this context, a novel pyrrolidinium-based ionic liquid featuring a 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonate anion has been synthesized. cas.cn This compound functions as a Brønsted acidic ionic liquid and has been successfully employed as both a recyclable solvent and an efficient catalyst for the Friedel–Crafts alkylation of indoles with nitroalkenes. cas.cn This dual role highlights the potential for creating highly efficient, self-contained catalytic systems where the ionic liquid facilitates both the reaction and the subsequent separation and recycling process. cas.cn
Applications in Alkylation and Etherification
This compound (TFESA), classified as a superacid, demonstrates significant potential as a catalyst in various organic transformations. Its strong acidity allows it to facilitate reactions that are typically catalyzed by other strong acids. Research has shown that TFESA and its supported versions are effective catalysts for several key industrial processes, including aromatic alkylation. researchgate.net These partially fluorinated superacids present several benefits over more conventional acid catalysts like sulfuric acid or aluminum chloride, such as requiring lower catalyst loadings and operating at lower reaction temperatures, which can lead to improved selectivity and fewer by-products. researchgate.net While its catalytic activity has been tested in a range of reactions including acylation and isomerization, its application in alkylation is a notable area of interest. researchgate.net
Derivatized this compound in Catalysis
Beyond its direct use, this compound serves as a precursor for derivatives that are pivotal in modern catalysis. These derivatives, particularly aryl esters, expand the utility of TFESA into the realm of transition metal-catalyzed cross-coupling reactions. nih.gov
Aryl esters of this compound, known as aryl tetraflates (ArOSO₂CF₂CF₂H), have been synthesized and established as effective precursors in catalysis. nih.gov These compounds are analogous to the more commonly known aryl triflates (ArOTf), which are widely used in organic synthesis. organic-chemistry.orgorganic-chemistry.orgwikipedia.org Aryl tetraflates serve as electrophilic partners in a variety of palladium-catalyzed reactions. nih.gov A key advantage of the tetraflate group is the presence of a hydrogen atom, which provides a convenient handle for monitoring reactions and characterizing derivatives using ¹H NMR spectroscopy. nih.gov Furthermore, studies suggest that tetraflates possess greater thermal stability compared to triflates, while their reactivity is generally situated between that of aryl triflates and aryl chlorides. nih.gov
Aryl tetraflates have proven to be versatile substrates in several fundamental palladium-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance. nih.govyoutube.com The use of aryl tetraflates in these transformations provides a valuable alternative to traditional aryl halides and triflates. nih.gov
The Suzuki-Miyaura coupling, a reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, can be effectively carried out using aryl tetraflates. nih.govyoutube.com Research has demonstrated that aryl tetraflates participate in palladium-catalyzed Suzuki coupling reactions, expanding the range of electrophiles available for this widely used transformation. nih.gov The reaction typically involves a palladium catalyst, a base, and a boronic acid or its ester to couple with the aryl tetraflate. youtube.comrsc.org
Table 1: Example of Suzuki Coupling with an Aryl Tetraflate This table is representative of typical Suzuki coupling conditions and is based on findings for related sulfonates.
| Component | Role | Example Reagent |
|---|---|---|
| Aryl Tetraflate | Electrophile | Phenyl 1,1,2,2-tetrafluoroethanesulfonate |
| Organoboron Reagent | Nucleophile | Phenylboronic acid |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ |
| Base | Activator | K₂CO₃ |
| Solvent | Reaction Medium | Toluene/Water |
Aryl tetraflates are also competent substrates in the Heck reaction, which forms a carbon-carbon bond by coupling an aryl or vinyl halide (or sulfonate) with an alkene. nih.govwikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgyoutube.com The use of aryl tetraflates in Heck couplings has been successfully demonstrated, showing their utility in synthesizing substituted alkenes. nih.gov This application confirms that the reactivity of tetraflates is suitable for the oxidative addition step in the Heck catalytic cycle. libretexts.orgorganic-chemistry.org
Table 2: Example of Heck Coupling with an Aryl Tetraflate This table is representative of typical Heck coupling conditions and is based on findings for related sulfonates.
| Component | Role | Example Reagent |
|---|---|---|
| Aryl Tetraflate | Electrophile | 4-Methoxyphenyl 1,1,2,2-tetrafluoroethanesulfonate |
| Alkene | Coupling Partner | Styrene |
| Palladium Catalyst | Catalyst | Pd(OAc)₂ |
| Ligand | Stabilizer | P(o-tolyl)₃ |
| Base | Base | Triethylamine |
| Solvent | Reaction Medium | DMF |
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides or sulfonates, catalyzed by palladium. youtube.comwikipedia.org Aryl tetraflates have been shown to be effective electrophiles in this reaction. nih.gov This allows for the synthesis of a wide range of aryl amines from readily available phenols, which are the precursors to aryl tetraflates. nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. organic-chemistry.orgresearchgate.netresearchgate.net The successful application in this coupling highlights the versatility of aryl tetraflates as alternatives to aryl triflates and halides. nih.gov
Table 3: Example of Buchwald-Hartwig Coupling with an Aryl Tetraflate This table is representative of typical Buchwald-Hartwig coupling conditions and is based on findings for related sulfonates.
| Component | Role | Example Reagent |
|---|---|---|
| Aryl Tetraflate | Electrophile | Tolyl 1,1,2,2-tetrafluoroethanesulfonate |
| Amine | Nucleophile | Morpholine |
| Palladium Catalyst | Catalyst | Pd₂(dba)₃ |
| Ligand | Stabilizer/Activator | XPhos |
| Base | Base | K₃PO₄ |
| Solvent | Reaction Medium | Toluene |
Gallium Tetraflate in Organic Transformations
Gallium(III) tetraflate, the gallium salt of this compound, has been identified as an effective Lewis acid catalyst for specific organic transformations. researchgate.net Research has demonstrated its utility in reactions that benefit from strong acid catalysis under mild conditions, particularly in the synthesis of complex fluorinated molecules. researchgate.net The catalyst's performance is attributed to the high acidity imparted by the 1,1,2,2-tetrafluoroethanesulfonate anion.
Key research findings highlight the application of gallium(III) tetraflate in two significant types of synthetic transformations: the Strecker reaction for α-amino nitrile synthesis and condensation-cyclization reactions for producing fluorinated heterocycles. researchgate.net
Ketonic Strecker Reaction
Gallium(III) tetraflate has proven to be an efficient catalyst for the one-pot, three-component Strecker reaction involving ketones, amines, and a cyanide source. researchgate.net This transformation is a crucial method for synthesizing α-aminonitriles, which are valuable precursors to α-amino acids. The use of gallium tetraflate is particularly advantageous in reactions involving fluorinated ketones, facilitating the creation of fluorinated α-aminonitriles. researchgate.net These fluorinated products are of significant interest in medicinal chemistry and materials science. The reaction proceeds efficiently under mild conditions, demonstrating the catalyst's high activity. researchgate.net
Condensation-Cyclization Reactions
Another notable application of gallium(III) tetraflate is in catalyzing condensation-cyclization reactions. researchgate.net Specifically, it promotes the reaction between suitable fluoro ketones and 1,2-disubstituted benzenes. researchgate.net This process enables the direct synthesis of 5-membered or 6-membered fluorinated heterocyclic compounds. researchgate.net Heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. The ability of gallium tetraflate to facilitate the construction of these complex fluorinated rings under mild conditions underscores its potential in synthetic chemistry. researchgate.net
The following table summarizes the catalytic applications of Gallium(III) tetraflate in these organic transformations.
| Reaction Type | Substrate 1 | Substrate 2 | Substrate 3 | Catalyst | Product Type | Significance |
| Ketonic Strecker Reaction | Fluorinated Ketone | Amine | Cyanide Source | Gallium(III) Tetraflate | Fluorinated α-Aminonitrile | Synthesis of precursors for fluorinated amino acids. researchgate.net |
| Condensation-Cyclization | Fluoro Ketone | 1,2-Disubstituted Benzene | - | Gallium(III) Tetraflate | Fluorinated Heterocycle (5- or 6-membered) | Direct preparation of complex fluorinated heterocyclic structures. researchgate.net |
Applications in Advanced Materials Science and Polymer Chemistry
Utilization in Proton Exchange Membrane Development
The development of high-performance proton exchange membranes (PEMs) is critical for technologies like proton exchange membrane fuel cells (PEMFCs). The core function of a PEM is to efficiently conduct protons while preventing the crossover of fuel and oxidant gases. researchgate.net Highly fluorinated sulfonic acids, such as 1,1,2,2-tetrafluoroethanesulfonic acid, are fundamental to the class of materials known as perfluorosulfonic acid (PFSA) ionomers, which are the most common materials used for PEMs. mdpi.com
The sulfonic acid group (-SO₃H) is the active component, providing the necessary proton conductivity. The high acidity of the fluorinated sulfonic acid ensures a high degree of dissociation, releasing H⁺ ions for conduction. The fluorocarbon backbone provides exceptional chemical and thermal stability, which is necessary for the harsh operating conditions within a fuel cell.
Research in this area focuses on creating composite membranes to enhance mechanical properties and control water uptake. For instance, PFSA ionomers are often blended with mechanically robust polymers like polybenzimidazole (PBI) or reinforced with inert materials such as expanded polytetrafluoroethylene (ePTFE). researchgate.netcjps.org These strategies aim to improve the membrane's durability and dimensional stability under varying humidity and temperature, which can otherwise lead to stress and crack formation. researchgate.net The goal is to optimize the trade-off between high proton conductivity, which is facilitated by hydration, and the mechanical strength required for a long operational life. cjps.org
Below is a table comparing key properties of different types of proton exchange membranes, illustrating the performance metrics targeted in their development.
| Membrane Type | Key Feature | Ion Exchange Capacity (IEC) (mmol/g) | Proton Conductivity (mS/cm) | Tensile Strength (MPa) | Reference Finding |
| Nafion 211 | Commercial Benchmark | ~0.98 | ~90 (at 80°C, 93% RH) | ~30 | A common baseline for performance comparison in PEMFC research. |
| PFSA/PPSU Composite | Nanofiber Reinforcement | 1.5 | >100 (at 80°C, 93% RH) | Not specified | Nanofiber composite MEAs can outperform standard Nafion membranes, showing higher power density. mdpi.com |
| PFSA/PBI Composite | High-Strength Blend | Varies with PFSA content | Increases with PFSA content | >40 | Blending with PBI significantly enhances tensile strength and thermal stability compared to pure PFSA. cjps.org |
| Sulfonated FEP-Nafion Hybrid | Grafted/Blended Hybrid | High | Highest among tested PEMs | Not specified | Hybrid membranes show lower charge transfer resistance, indicating an improved membrane-electrode interface. researchgate.net |
Note: The values presented are representative and can vary based on specific experimental conditions.
Role in Fluoropolymer Synthesis and Modification
The synthesis and modification of fluoropolymers to include specific functionalities are essential for creating advanced materials. This compound serves as a model for functional groups that can be incorporated into a stable fluoropolymer backbone, such as that of polytetrafluoroethylene (PTFE). This modification transforms the inert, non-conductive fluoropolymer into a functional material with ion-exchange capabilities.
The process often involves the copolymerization of a primary fluoroalkene, like tetrafluoroethylene (B6358150), with a functional monomer that contains a sulfonyl group precursor. nih.gov This results in a perfluorosulfonic acid (PFSA) polymer, where the bulk of the material retains the thermal and chemical resistance of a fluoropolymer, but the side chains containing the sulfonic acid groups impart ionic conductivity. mdpi.com The structure of these side chains, including the length and degree of fluorination of the alkyl sulfonic acid component, is a critical factor in determining the final properties of the membrane, such as its conductivity and water management capabilities.
Acid-Catalyzed Polycondensation Reactions for Novel Polymers
Polycondensation is a fundamental process in polymer chemistry where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water or an alcohol. The reaction can be significantly accelerated by an acid catalyst. Strong acids like this compound are particularly effective catalysts for these reactions due to their high proton-donating ability.
In a typical acid-catalyzed polycondensation, the acid protonates a functional group on one of the monomers, making it more electrophilic and susceptible to nucleophilic attack by another monomer. mdpi.com This catalytic cycle repeats, leading to the growth of polymer chains.
While studies may use more common acids like acetic acid for reactions such as the polycondensation of alkoxysilanes, the use of a superacid like this compound can offer distinct advantages. mdpi.com Its strong acidity can lead to:
Faster Reaction Rates: Allowing for polymerization under milder temperature conditions or in shorter timeframes.
Higher Molecular Weights: By driving the reaction equilibrium further towards the polymer product.
Alternative Reaction Pathways: Potentially enabling the polymerization of less reactive monomers.
The choice of acid catalyst is a key variable that allows chemists to fine-tune the structure, molecular weight, and dispersity of the resulting polymers. mdpi.com
Incorporation into Ionic Liquid Anions for Functional Materials
Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C). They are composed entirely of ions and their properties can be finely tuned by modifying the structure of the cation or anion. Fluorinated sulfonate anions are a common component of ILs designed for electrochemical applications due to their stability and ability to produce ILs with low viscosity and high conductivity. rsc.orgrsc.org
The anion derived from this compound, namely 1,1,2,2-tetrafluoroethanesulfonate, can be paired with a suitable organic cation (e.g., 1-ethyl-3-methylimidazolium, [C₂C₁im]⁺) to form a functional ionic liquid. The properties of the resulting IL are heavily influenced by the anion's characteristics. Research on related fluorosulfonyl anions shows that factors like the degree of fluorination and the asymmetry of the anion impact key physical properties. rsc.org For example, ILs with anions like bis(fluorosulfonyl)imide ([FSI]⁻) tend to have lower densities and viscosities compared to those with larger anions like bis[(pentafluoroethyl)sulfonyl]imide ([BETI]⁻). rsc.org
The table below, based on data for the [C₂C₁im]⁺ cation, illustrates how anion structure affects the physical properties of ionic liquids.
| Anion | Anion Abbreviation | Density (g/cm³ at 298.15 K) | Viscosity (mPa·s at 298.15 K) |
| Trifluoromethanesulfonate | [TF]⁻ / [TfO]⁻ | 1.44 | 45 |
| Bis(fluorosulfonyl)imide | [FSI]⁻ | 1.45 | 22 |
| Bis[(trifluoromethyl)sulfonyl]imide | [TFSI]⁻ / [Tf₂N]⁻ | 1.52 | 34 |
| Bis[(pentafluoroethyl)sulfonyl]imide | [BETI]⁻ | 1.68 | 76 |
| Nonafluorobutanesulfonate | [NF]⁻ | 1.69 | 120 |
Data compiled from research on imidazolium-based ionic liquids. rsc.org
By extension, an ionic liquid incorporating the 1,1,2,2-tetrafluoroethanesulfonate anion would be expected to have properties that fit within this spectrum, offering another option for designing functional materials for applications such as electrolytes in batteries, solvents for catalysis, or advanced lubricants.
Reactivity and Reaction Mechanisms
General Reactivity Profiles as a Strong Brønsted Acid
1,1,2,2-tetrafluoroethanesulfonic acid (TFESA) is classified as a superacid, meaning it is a stronger acid than 100% sulfuric acid. psu.edu Its high acidity makes it an effective Brønsted acid catalyst in various organic reactions. researchgate.netnih.gov The reactivity of TFESA is comparable to that of trifluoromethanesulfonic acid (triflic acid), another well-known superacid. researchgate.netrsc.org However, TFESA and its longer-chain analogs are noted to be less volatile than triflic acid, which can be an advantage in handling and industrial applications. psu.edursc.org
The strong proton-donating ability of TFESA allows it to catalyze reactions efficiently, often requiring lower catalyst loadings and milder reaction temperatures compared to traditional acids like sulfuric acid or hydrofluoric acid. psu.edursc.org This increased reactivity can lead to higher selectivity, shorter reaction times, and a reduction in by-product formation. psu.eduresearchgate.net Its utility has been demonstrated in several acid-catalyzed processes, including aromatic alkylation, acylation of arenes, isomerization, oligomerization, and the Fries rearrangement. psu.eduresearchgate.netrsc.org When supported on silica (B1680970), TFESA has shown high catalytic conversion, behaving as a stable and recyclable solid acid catalyst, particularly in non-polar reaction media. psu.edu
| Catalytic Advantage | Description | Source |
|---|---|---|
| Lower Catalyst Loadings | Due to high acidity, smaller amounts of the acid are needed to effectively catalyze reactions. | psu.edursc.org |
| Lower Reaction Temperatures | Catalyzes reactions at temperatures lower than those required for processes using sulfuric acid. | psu.edu |
| Increased Selectivity | Lower temperatures and efficient catalysis lead to fewer unwanted side reactions. | psu.edursc.org |
| Reduced By-products | Higher selectivity minimizes the formation of impurities. | psu.edursc.org |
| Shorter Reaction Times | High catalytic activity accelerates the rate of reaction. | psu.edursc.org |
Mechanisms of Acid-Catalyzed Organic Transformations
In acid-catalyzed reactions, the fundamental first step involving a Brønsted acid like this compound is the protonation of the substrate. This process is central to initiating the catalytic cycle. The acid donates a proton (H⁺) to an atom with lone-pair electrons (like oxygen or nitrogen) or to a π-system within the substrate molecule. researchgate.net This initial protonation generates a highly reactive intermediate, typically a carbocation, which then proceeds through the subsequent steps of the reaction mechanism.
For instance, in the photoreduction of CO₂, one proposed mechanism involves the initial protonation of a CO₂ molecule by a Brønsted acid to form a protonated intermediate. researchgate.netnih.gov While the specific catalyst in that study was different, the principle applies to strong acids like TFESA. The protonation pathway involves the formation of an O=C=O-H⁺ species, which activates the otherwise stable CO₂ molecule for further transformation. nih.gov In reactions like Fischer esterification or the pinacol (B44631) rearrangement, TFESA would protonate a hydroxyl group, converting it into a good leaving group (water) and generating a carbocation that can undergo rearrangement or nucleophilic attack to form the final product. nih.gov The efficiency of these catalytic cycles is directly related to the acid's ability to readily provide a proton to the substrate.
The role of a strong acid catalyst like this compound extends to stabilizing the transition states of key reaction steps. After the initial protonation, the subsequent steps often involve high-energy transition states. The conjugate base of the superacid, which is very stable and non-nucleophilic, helps to stabilize positively charged intermediates and transition states in the reaction environment.
In the context of CO₂ reduction, after the initial protonation, the subsequent electron transfer leads to a transition state where the molecule's hybridization changes. nih.gov The energy of this transition state is a critical factor in determining the reaction rate. Similarly, in enzymatic hydrogen catalysis, proton transfer pathways are crucial, and the reaction proceeds through various redox states and transition states whose energies dictate the catalytic efficiency. nih.gov For a reaction catalyzed by TFESA, the acid facilitates the reaction by lowering the activation energy barrier. It achieves this by providing a low-energy pathway for proton transfer and by stabilizing the charged species that form during the transition from reactant to product, a key feature of superacid catalysis. psu.edu
Hydrolytic Stability and Degradation Pathways in Research Contexts
The abiotic degradation of fluorinated sulfonic acids like TFESA is a subject of research interest due to their persistence. Theoretical studies on the degradation of the related compound perfluoroethanesulfonic acid (PFEtS) under subcritical hydrothermal alkaline conditions suggest potential pathways. rsc.org The degradation process is proposed to occur in stages, beginning with the substitution of the sulfonate group by a hydroxyl group to form a fluorinated alcohol. rsc.org
The stability of chemical compounds in solution is often highly dependent on pH and temperature. For many organic molecules, stability decreases at pH extremes. For example, the stability of certain anthocyanins decreases as pH increases from acidic to alkaline conditions. researchgate.net Similarly, studies on daunorubicin (B1662515) derivatives show that degradation rates are highly pH-dependent, with the greatest stability often found in a narrow, mildly acidic pH range (e.g., pH 4–6). nih.gov In strongly acidic or alkaline solutions, both acid-catalyzed and base-catalyzed hydrolysis can significantly increase the rate of degradation. nih.gov
Temperature also plays a critical role. Generally, degradation rates increase with higher temperatures, as seen in studies of various compounds where inactivation becomes significant above certain temperatures (e.g., 45°C or 50°C). researchgate.netnih.gov However, this compound itself is a thermally stable compound. When supported on silica, it shows remarkable stability, with 85% of the acid retained after being heated to 150°C under vacuum for 18 hours, a significant improvement over the free acid which vaporizes completely under similar conditions in just 2 hours. psu.edu This suggests that while hydrolytic stability in aqueous solution would follow general chemical principles of being influenced by pH and temperature, the molecule itself possesses considerable thermal stability.
| Factor | Influence on Stability | Context/Source |
|---|---|---|
| pH | Stability is expected to be optimal in a specific pH range, likely decreasing in strongly acidic or alkaline conditions due to hydrolysis. | researchgate.netnih.gov |
| Temperature (in solution) | Degradation rates generally increase with rising temperature. | researchgate.netnih.gov |
| Temperature (neat/supported) | The compound is thermally stable, especially when supported on silica, retaining integrity at temperatures up to 150°C. | psu.edu |
| Hydrolytic Attack | The S-C bond is a potential site for nucleophilic attack (e.g., by OH⁻), initiating degradation. | rsc.org |
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Monitoring
Spectroscopy is an indispensable tool in the study of 1,1,2,2-tetrafluoroethanesulfonic acid, providing detailed information about its molecular framework and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in tracking the progress of reactions involving this compound and in characterizing its non-fluorinated derivatives. Although the parent acid has a limited number of protons, its reactions with other organic molecules introduce new proton environments that can be readily monitored.
In reaction monitoring, the disappearance of signals from starting materials and the appearance of new signals corresponding to the product provide a direct measure of reaction conversion. For instance, during the synthesis of derivatives, changes in the chemical shifts (δ) and coupling constants (J) of protons adjacent to the reaction site are indicative of successful chemical transformation. researchgate.net The integration of ¹H NMR signals allows for the quantitative assessment of the composition of a reaction mixture.
The characterization of derivatives of this compound by ¹H NMR involves the analysis of key spectral parameters. The chemical shift of a proton is influenced by the electron density of its local environment. Protons near the highly electronegative fluoroalkylsulfonyl group will typically appear at a lower field (higher ppm value). Spin-spin coupling between adjacent, non-equivalent protons provides information about the connectivity of the carbon skeleton, with the magnitude of the coupling constant (J) being dependent on the dihedral angle between the coupled protons. mdpi.com
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| -CH₂-SO₂- | 3.0 - 4.0 | Deshielded by the adjacent sulfonyl group. |
| -CH-SO₂- | 3.5 - 4.5 | Further deshielded compared to a methylene (B1212753) group. |
| Protons on alkyl chains | 0.9 - 1.7 | Standard alkane region, less affected by the distant sulfonyl group. rsc.org |
| Protons on aromatic rings | 7.0 - 8.5 | Influenced by the electron-withdrawing nature of the fluoroalkylsulfonyl substituent. |
Table 1: Representative ¹H NMR Chemical Shifts for Derivatives of this compound. The exact values can vary based on the solvent and the specific molecular structure.
Given the high fluorine content of this compound, ¹⁹F NMR spectroscopy is a primary and highly specific technique for its characterization. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it readily detectable by NMR. This technique is particularly valuable for identifying and quantifying different fluorine-containing species in a sample. nih.gov
The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing distinct signals for fluorine atoms in different chemical surroundings. For this compound, one would expect to observe signals for the -CF₂- and -CF₂H groups. The coupling between fluorine nuclei and between fluorine and hydrogen nuclei provides additional structural information. For example, the fluorine atoms on the same geminal carbon (-CF₂-) may be chemically equivalent or non-equivalent depending on the molecular chirality, leading to simpler or more complex splitting patterns.
Research on other fluorinated sulfonic acids, such as those in Nafion ionomers which contain -OCF₂CF₂SO₃H moieties, demonstrates that ¹⁹F NMR can distinguish between fluorine atoms in the backbone and those in the side groups. acs.org Similar principles apply to the analysis of this compound and its derivatives. The development of specialized ¹⁹F NMR methods, including the use of relaxation agents like chromium acetylacetonate, can enhance sensitivity and lower detection limits for analyzing fluorinated acids in various matrices. nih.gov
| Fluorine Group | Typical Chemical Shift (δ, ppm vs. CFCl₃) | Expected Splitting Pattern |
| -CF₂SO₃H | -110 to -120 | Triplet (coupling to adjacent -CF₂H) |
| HCF₂- | -135 to -145 | Doublet of triplets (coupling to geminal H and adjacent -CF₂-) |
Table 2: Predicted ¹⁹F NMR Data for this compound. Chemical shifts are referenced to CFCl₃ and can be influenced by solvent and concentration.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An FTIR spectrum is a plot of this absorption versus frequency (or wavenumber, cm⁻¹).
For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the sulfonic acid group (-SO₃H) and the carbon-fluorine bonds (C-F). The O-H stretch of the sulfonic acid is typically a broad band in the region of 3200-2500 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations are strong and appear in the ranges of 1350-1420 cm⁻¹ and 1160-1210 cm⁻¹, respectively. The C-F stretching vibrations give rise to very strong absorptions in the 1000-1300 cm⁻¹ region. researchgate.net The presence and positions of these bands provide confirmatory evidence for the structure of the compound. perkinelmer.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H (in -SO₃H) | Stretching | 3200 - 2500 | Broad, Strong |
| C-H | Stretching | 2900 - 3000 | Medium |
| S=O | Asymmetric Stretching | 1350 - 1420 | Strong |
| S=O | Symmetric Stretching | 1160 - 1210 | Strong |
| C-F | Stretching | 1000 - 1300 | Very Strong |
| S-O | Stretching | 850 - 1050 | Strong |
Table 3: Characteristic FTIR Absorption Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its high boiling point and polar nature, its more volatile derivatives can be readily analyzed. cdc.gov Derivatization, a process of chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method, is often employed. For example, esterification of the sulfonic acid group would yield a more volatile derivative.
In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.
GC is frequently coupled with a mass spectrometer (GC-MS), which acts as a highly specific and sensitive detector. google.comgoogle.com The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a mass spectrum that can be used for definitive identification by comparison to spectral libraries. This is particularly useful for analyzing complex reaction mixtures to identify byproducts and impurities. For instance, methods developed for analyzing impurities in structurally related compounds like 1,1,1,2-tetrafluoroethane (B8821072) can be adapted for the derivatives of this compound. nih.gov
| Parameter | Typical Conditions for GC Analysis of Volatile Fluoroalkyl Derivatives |
| Column Type | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., polydimethylsiloxane). google.com |
| Injector Temperature | 200 - 250 °C |
| Oven Temperature Program | A temperature gradient is often used, starting at a lower temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to elute compounds with a wide range of boiling points. |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Table 4: General Gas Chromatography (GC) Parameters for the Analysis of Volatile Derivatives of this compound.
Liquid Chromatography (LC) for Non-Volatile Species
Liquid chromatography (LC) is a primary technique for the analysis of non-volatile species like this compound, which belongs to the class of per- and polyfluoroalkyl substances (PFAS). researchgate.net Due to its properties as a short-chain perfluorinated acid, LC methods are essential for its separation and detection in complex mixtures.
High-performance liquid chromatography (HPLC) systems, particularly those coupled with mass spectrometry, are commonly used for the determination of PFAS. researchgate.net The separation is typically achieved using specialized columns designed for PFAS analysis, such as the Ascentis® Express PFAS HPLC column, which is effective for separating both legacy and novel PFAS, including short-chain compounds. researchgate.net The mobile phase in these separations often consists of a gradient of an aqueous solution, like ammonium (B1175870) acetate (B1210297), and an organic solvent, such as methanol (B129727). researchgate.net
To combat background contamination from the LC system itself, a significant challenge in PFAS analysis, a delay column is often incorporated into the setup. This additional column separates background PFAS contamination originating from the instrument from the analytical signal of the sample, ensuring more accurate quantification. researchgate.netrsc.org For the analysis of short-chain perfluorinated acids like trifluoroacetic acid (TFA), methods have been developed using ion-exchange HPLC columns coupled with tandem mass spectrometry, which are capable of achieving detection at sub-ng L⁻¹ concentrations in water. mdpi.com The robustness of LC methods allows for the direct injection of certain water samples with minimal preparation, making it a versatile tool for environmental monitoring. acs.org
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is an indispensable tool for the molecular and fragment identification of this compound and related compounds. Electron ionization (EI) is one of the techniques used to generate mass spectra. For the structurally similar compound 1,1,2,2-tetrafluoroethane, the mass spectrum shows characteristic fragmentation patterns that can be informative. nih.gov
In the analysis of perfluoroalkylsulfonamides, another related class of compounds, mass spectral studies under electron ionization conditions have been conducted to identify fragment ions and propose fragmentation pathways. nih.gov This information is crucial for identifying signals that stem from these compounds in a gas chromatography/mass spectrometry (GC/MS) analysis. nih.gov For more complex analyses, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS, offers the advantage of providing unbiased data, enabling not only the quantification of target metabolites but also facilitating untargeted screening. acs.org
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
The coupling of chromatographic separation with mass spectrometric detection provides powerful hyphenated techniques for the analysis of complex mixtures containing this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the analysis of PFAS, including short-chain acids, in various environmental and biological matrices. researchgate.netrsc.orgrsc.org
LC-MS/MS methods are highly sensitive and selective, allowing for the detection and quantification of PFAS at very low concentrations, often in the parts-per-trillion (ng/L) range. rsc.orgnih.gov These methods are validated by regulatory bodies like the U.S. Environmental Protection Agency (EPA), with methods such as EPA 533, 537.1, and 8327 being standard for the analysis of PFAS in drinking water and other matrices. researchgate.net The technique typically involves solid-phase extraction (SPE) for sample concentration and cleanup, followed by LC separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.comwalisongo.ac.id This approach allows for the simultaneous analysis of a wide range of PFAS compounds in a single run. mdpi.com The use of isotopically labeled internal standards is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. rsc.org
The table below summarizes typical parameters for LC-MS/MS analysis of PFAS.
Interactive Table: Typical LC-MS/MS Parameters for PFAS Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| LC System | Shimadzu Nexera UHPLC, Waters ACQUITY UPLC I-Class | rsc.org, acs.org |
| Analytical Column | Ascentis® Express PFAS, Accucore RP-MS | researchgate.net, nih.gov |
| Mobile Phase A | 10 mM Ammonium acetate in water | researchgate.net |
| Mobile Phase B | Methanol | researchgate.net |
| Gradient | Typically starting with a lower percentage of organic phase, ramping up to a high percentage to elute all compounds. | researchgate.net |
| Injection Volume | 1.5 µL to 30 µL | acs.org, rsc.org |
| Mass Spectrometer | Triple quadrupole (e.g., Shimadzu LCMS-8050, Waters Xevo TQ-XS) | rsc.org, acs.org |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) | walisongo.ac.id |
Advanced Analytical Approaches for Supported Catalysts
This compound (TFESA) can be supported on materials like silica (B1680970) to create solid superacid catalysts. These supported catalysts offer advantages such as easier handling, lower reaction temperatures, and the potential for recycling compared to their homogeneous counterparts. The characterization of these supported catalysts is crucial to understanding their structure and performance. Advanced analytical techniques are employed to determine the loading of the acid on the support and to characterize the morphology of the resulting material.
Elemental Analysis for Catalyst Loading
Determining the amount of the active sulfonic acid groups loaded onto the support is critical for evaluating catalyst efficiency. Several methods are used for this quantification.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used for the determination of the total sulfur content in the catalyst, which corresponds to the amount of sulfonic acid groups grafted onto the support. rsc.org
Energy-Dispersive X-ray Spectroscopy (EDS): When coupled with scanning electron microscopy, EDS provides elemental composition of the catalyst surface, confirming the presence and distribution of elements like sulfur, silicon, and oxygen.
Elemental Analysis (CHNS): This combustion analysis method directly measures the weight percentage of carbon, hydrogen, nitrogen, and sulfur in the catalyst material. walisongo.ac.id From the sulfur content, the density of sulfonic acid groups can be calculated. walisongo.ac.id
Titration Methods: Acid-base titration is a common method to determine the number of accessible acid sites on the catalyst. rsc.org This can involve back-titration after reacting the catalyst with a base like sodium hydroxide. Potentiometric titration can also be used to estimate the acidity capacity.
The table below presents data on the characterization of sulfonic acid-functionalized catalysts from a research study.
Interactive Table: Acidic Properties of Sulfonated Carbon Catalysts
| Sulfonation Temperature (°C) | Sulfur Content (wt%) | Sulfonic Acid Density (mmol/g) | Total Acid Density (mmol/g) | Source(s) |
|---|---|---|---|---|
| 30 | 1.96 | 0.61 | 1.27 | walisongo.ac.id |
| 60 | 2.79 | 0.87 | 1.67 | walisongo.ac.id |
| 90 | 3.27 | 1.02 | 1.80 | walisongo.ac.id |
| 120 | 3.09 | 0.96 | 1.70 | walisongo.ac.id |
| 150 | 3.12 | 0.97 | 1.90 | walisongo.ac.id |
Electron Microscopy for Morphological Characterization (e.g., TEM)
Electron microscopy techniques are vital for visualizing the physical structure of supported catalysts.
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the catalyst's internal structure. For silica-supported sulfonic acids, TEM can be used to characterize the morphology of the silica support, such as mesoporous structures like SBA-15 or MCM-41, and to ensure the porous structure is maintained after functionalization with the acid. nih.gov It allows for the measurement of particle size and the visualization of the porous network. researchgate.net
In the study of heterogeneous catalysts, TEM can visualize the metal particles on the support, and their size distribution plays a crucial role in catalyst efficiency. For supported sulfonic acid catalysts, while the acid itself may not be directly visible, TEM confirms the integrity of the support material's nanostructure after the grafting process.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations
Quantum mechanical investigations offer a detailed view of the electronic structure and energetic properties of 1,1,2,2-tetrafluoroethanesulfonic acid. These methods are foundational for predicting its chemical behavior.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for obtaining highly accurate data on molecular systems. While specific ab initio studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these methods are widely applied to similar fluorinated compounds. For instance, ab initio calculations are used to determine the reaction enthalpies and barrier heights for reactions involving fluorinated alkanes. nih.govresearchgate.net These methods can provide benchmark values for properties such as heat of formation. nih.gov The application of such methods to this compound would involve solving the Schrödinger equation for the molecule to determine its electronic wave function and energy. From this, a variety of properties, including optimized geometry, vibrational frequencies, and electronic properties, can be derived. The accuracy of these calculations is dependent on the level of theory and the basis set used. nih.gov
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules, including per- and polyfluoroalkyl substances (PFAS). nih.gov DFT calculations have been instrumental in exploring the degradation mechanisms of PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), by examining bond dissociation energies, absorption energies, and activation energies for various reactions. chemrxiv.org These studies provide a framework for understanding the chemical stability and degradation pathways of these persistent compounds. chemrxiv.org
For fluorinated sulfonic acids, DFT studies have been used to evaluate the effect of fluorination on the acidity and dissociation properties of the sulfonic acid group. researchgate.net The introduction of fluorine atoms generally enhances the proton dissociation property of the sulfonic acid. researchgate.net For example, DFT calculations have shown that fluorinated model compounds can dissociate a proton when hydrated by fewer water molecules compared to their non-fluorinated counterparts. researchgate.net This is attributed to the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the resulting sulfonate anion.
In the context of this compound, DFT calculations would be employed to determine key parameters that govern its reactivity. These include the calculation of bond dissociation energies (BDEs) for the C-S, C-C, and C-F bonds to predict the most likely points of molecular cleavage during degradation processes. For example, in the context of PFAS degradation, bonds with lower BDEs are more susceptible to cleavage. nih.gov
Table 1: Representative Bond Dissociation Enthalpy (BDE) Data for Related PFAS Compounds
| Bond | Compound Class | BDE (kcal/mol) | Computational Method |
| C-S | Perfluoroalkane Sulfonic Acids | Varies with chain length | DFT |
| C-C | Perfluoroalkane Sulfonic Acids | Varies with chain length | DFT |
| C-F | Perfluoroalkanes | ~110-130 | DFT |
Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior and interactions of molecules over time.
Molecular dynamics (MD) simulations are frequently used to investigate the intermolecular interactions of fluorinated compounds. For short-side-chain perfluorosulfonic acid (PFSA) ionomers, which are structurally related to this compound, MD simulations have been used to study the effect of hydration and temperature on the nanostructure of the polymer and the dynamics of water and hydronium ions. rsc.org These simulations can reveal how the fluorinated side chains interact with each other and with water molecules, leading to the formation of distinct hydrophilic and hydrophobic domains. researchgate.net
In hydrated PFSA ionomers, radial distribution function (RDF) analysis from MD simulations has shown that molecules like O₂ preferentially dissolve at the interface between hydrophilic and hydrophobic regions. nih.gov This information is crucial for understanding the transport properties of small molecules within fluorinated sulfonic acid materials, which is relevant for applications such as fuel cell membranes. The flexibility of the fluorinated side chain, influenced by factors like the presence of ether oxygen atoms, also plays a significant role in the resulting nanostructure and molecular interactions. rsc.org
Computational models are being developed to simulate the complex reaction pathways involved in the degradation of PFAS. chemrxiv.orgaiche.org For short-chain perfluorinated sulfonic acids, detailed chemical kinetic models have been created to describe their destruction during processes like pyrolysis and incineration. chemrxiv.org These models indicate that the degradation is often initiated at the sulfonic acid headgroup, followed by a series of chain-shortening reactions. chemrxiv.org
The simulation of these pathways involves identifying the elementary reactions, calculating their rate coefficients, and then solving the resulting network of reactions to predict the evolution of different chemical species over time. For example, the degradation of short-chain PFAS can proceed through various pathways, including direct electron transfer, decarboxylation, and reactions with hydroxyl radicals. chemrxiv.org The development of comprehensive reaction libraries for PFAS transformations helps in predicting the plausible degradation products in different environmental and biological systems. osti.govnih.gov
Table 2: Simulated Degradation Parameters for Short-Chain Perfluorinated Acids
| Compound Class | Degradation Process | Key Intermediate | Simulation Approach |
| Short-Chain PFSAs | Pyrolysis/Incineration | Carbonyl (acyl fluoride) intermediates | Detailed Chemical Kinetic Model |
| Short-Chain PFCAs | Pyrolysis/Incineration | Alpha-lactone | Reaction Mechanism Generator (RMG) |
Note: This table is based on findings for classes of short-chain perfluorinated acids. chemrxiv.orgaiche.org
Molecular Modeling and Simulation
Application in Understanding Structure-Reactivity Relationships
Computational studies are invaluable for establishing structure-reactivity relationships in fluorinated compounds. By systematically varying the molecular structure, such as the length of the fluorocarbon chain or the nature of the functional group, and calculating the resulting changes in reactivity, a deeper understanding of their chemical behavior can be achieved.
For perfluorinated compounds, it has been shown that both the chain length and the type of functional group significantly influence their properties and toxicological profiles. nih.gov Computational studies can quantify these effects. For instance, comparing perfluorinated sulfonic acids with perfluorinated carboxylic acids of the same chain length, computational methods can elucidate the differences in their acidity, bond strengths, and susceptibility to degradation. Studies have indicated that sulfonic acid-containing PFCs may have a larger toxic potential than their carboxylic acid counterparts with the same chain length. nih.gov
In the case of this compound, its relatively short fluorocarbon chain and the presence of the sulfonic acid group are key determinants of its reactivity. Computational analysis can predict how these features influence its interactions with biological molecules and its persistence in the environment. By comparing its calculated properties with those of longer-chain PFSAs like PFOS, a clearer picture of the structure-activity relationship within the broader class of perfluorinated sulfonic acids can be obtained.
Computational Approaches for Environmental Fate Mechanisms (e.g., Sorption)
Computational chemistry has emerged as a powerful tool to investigate the environmental fate of per- and polyfluoroalkyl substances (PFAS) at a molecular level. bohrium.comnih.gov Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide critical insights into the mechanisms governing the sorption of these persistent compounds onto various environmental matrices like soils, sediments, and minerals. bohrium.comnih.govmdpi.com While specific computational studies focusing solely on this compound are not extensively available in the reviewed literature, the established methodologies for other PFAS compounds offer a robust framework for understanding its potential environmental behavior.
Density Functional Theory (DFT)
DFT calculations are instrumental in elucidating the electronic structure and energetics of interactions between PFAS molecules and sorbent surfaces. nih.govacs.org This method can determine adsorption energies, geometries of adsorbed complexes, and the nature of intermolecular forces. bohrium.comnih.gov For instance, DFT studies on the sorption of perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) have been used to investigate their interactions with materials like graphene oxide and clay minerals. researchgate.net These studies often reveal the significance of both electrostatic interactions and van der Waals forces in the sorption process. mdpi.com DFT can also be used to calculate the electrostatic potential maps of PFAS molecules, which helps in understanding their interaction with charged surfaces. nih.gov
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic perspective on the sorption process, allowing researchers to observe the behavior of PFAS molecules at the interface of a sorbent and water over time. acs.orgacs.org These simulations can model the influence of various environmental factors, such as water chemistry and the presence of co-contaminants, on sorption. acs.org MD simulations have been employed to study the adsorption of a range of PFAS, from long-chain compounds like PFOS to shorter-chain alternatives like GenX, on materials including hydrogels and graphene. acs.orgmdpi.com Key findings from these simulations often highlight the role of the hydrophobic perfluorinated tail and the hydrophilic head group in the orientation and strength of adsorption. mdpi.com For example, simulations have shown that for many PFAS, the tail group positions itself closer to a hydrophobic surface like graphene, while the hydrophilic head group remains oriented towards the aqueous phase. mdpi.com
Key Research Findings from Computational Studies on Related PFAS
Computational studies on various PFAS have yielded significant insights into their sorption mechanisms:
Influence of Chain Length: A general observation is that longer-chain PFAS exhibit stronger sorption due to increased hydrophobic interactions between the longer perfluoroalkyl chain and the sorbent surface. mdpi.commdpi.com
Role of Functional Groups: The nature of the terminal functional group (e.g., sulfonate vs. carboxylate) significantly influences sorption. Sulfonic acid head groups, as found in this compound, generally lead to stronger adsorption compared to carboxylate head groups under similar conditions. mdpi.com
Sorption Mechanisms: The primary mechanisms driving PFAS sorption are a combination of hydrophobic interactions and electrostatic forces. mdpi.com The contribution of each depends on the specific PFAS, the properties of the sorbent material (e.g., surface charge, organic carbon content), and the surrounding environmental conditions (e.g., pH, ionic strength). acs.orgnih.gov
Sorbent Properties: The characteristics of the sorbent material are critical. For instance, the presence of cationic groups in a polymer gel can enhance the adsorption of anionic PFAS like GenX through strong electrostatic interactions. acs.org Similarly, the fraction of organic carbon in sediment is a key factor controlling the sorption of many PFAS. confex.com
The table below summarizes findings from computational studies on the sorption of various PFAS, which can be considered analogous for understanding the potential behavior of this compound.
| PFAS Compound |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Efficiency
The future development of 1,1,2,2-tetrafluoroethanesulfonic acid hinges on the creation of more efficient, economical, and sustainable synthetic methodologies. Current research efforts are focused on moving beyond traditional, often harsh, fluorination techniques. A primary goal is to design synthetic pathways that offer higher yields, reduce the number of steps, and minimize hazardous waste.
Key areas of investigation include:
Direct Fluorination: Exploring advanced direct fluorination methods that allow for the selective introduction of fluorine atoms onto an ethane-sulfonic acid backbone.
Electrochemical Synthesis: Utilizing electrochemical methods to generate highly reactive fluorine species under controlled conditions, potentially from more benign fluoride (B91410) sources.
Catalytic Approaches: Developing novel catalysts that can facilitate the addition of tetrafluoroethylene (B6358150) to a sulfur-containing precursor, offering a more atom-economical route. An efficient method for synthesizing related compounds involves the use of copper(I) acetylides and sulfonyl azides at room temperature, suggesting that catalysis holds promise for streamlined production. nih.gov
Improving the efficiency of these synthetic routes is critical for making this compound and its derivatives more accessible for broad industrial and research applications.
Exploration of Expanded Catalytic Scope and Selectivity
As a strong Brønsted acid with a fluorinated structure, this compound has significant potential as a catalyst in organic synthesis. Its unique combination of high acidity and solubility in organic media makes it a candidate for a variety of acid-catalyzed reactions.
Future research is expected to focus on:
Asymmetric Catalysis: Designing chiral variants or counterions for the sulfonic acid to enable its use in stereoselective reactions, a crucial area for pharmaceutical and fine chemical synthesis.
Phase-Transfer Catalysis: Investigating its application in biphasic systems, where its fluorinated chain can influence partitioning and reaction rates at interfaces.
Heterogenization: Immobilizing the acid on solid supports, such as polymers or silica (B1680970), to create recyclable and more environmentally friendly catalyst systems. This would enhance its industrial viability by simplifying product purification and catalyst recovery.
The exploration of its catalytic properties could lead to the discovery of new reaction pathways and the improvement of existing processes, particularly those requiring strong, non-oxidizing acid catalysts.
Integration into Advanced Functional Materials for Energy and Sustainability
The robust chemical and thermal stability of the tetrafluoroethane (B1211177) backbone, combined with the hydrophilic nature of the sulfonic acid group, makes this compound a prime candidate for integration into advanced materials, particularly for energy and sustainability applications.
A significant area of development is its use as a monomer or an additive in the creation of proton-exchange membranes (PEMs) for fuel cells. mdpi.com Perfluorosulfonic acid (PFSA) polymers, such as the well-known Nafion®, are central to PEM technology due to their excellent proton conductivity and stability. mdpi.comsigmaaldrich.com Research is focused on developing new PFSA materials with improved performance and lower cost.
Future directions include:
Novel PEMs: Synthesizing polymers incorporating the this compound moiety to create next-generation membranes. epa.govnih.gov The goal is to enhance proton conductivity, improve mechanical strength, and reduce fuel crossover in hydrogen and other fuel cell types. sigmaaldrich.commdpi.com
Composite Materials: Incorporating the acid into composite materials with reinforcing polymers like polyphenylsulfone (PPSU) or expanded polytetrafluoroethylene (ePTFE) to create membranes with superior durability and dimensional stability under various operating conditions. mdpi.commdpi.com
Surface Modification: Using the acid to functionalize surfaces, imparting properties such as hydrophilicity, conductivity, and chemical resistance for applications in sensors, coatings, and filtration systems.
These advancements could play a pivotal role in the development of more efficient and durable energy conversion and storage devices.
Advanced Environmental Fate and Transport Mechanistic Studies
As with all per- and polyfluoroalkyl substances (PFAS), understanding the environmental behavior of this compound is of paramount importance. While its strong carbon-fluorine bonds suggest high persistence, detailed studies are needed to elucidate its fate and transport in the environment. mdpi.com
Future research will require sophisticated analytical and modeling approaches to:
Identify Degradation Pathways: While generally resistant to degradation, studies on related short-chain PFAS are beginning to uncover potential breakdown mechanisms under specific environmental conditions, such as anaerobic degradation. usgs.govcdc.govresearchgate.netusgs.gov Advanced studies will focus on identifying potential biotic and abiotic degradation pathways for this compound, including the identification of any intermediate and terminal breakdown products.
Model Transport in Subsurface Environments: Developing and validating models that can predict its movement through soil and groundwater. This involves studying its adsorption-desorption behavior on various soil types and sediments, as well as its partitioning at air-water and oil-water interfaces.
Assess Bioaccumulation Potential: Investigating the potential for this shorter-chain fluorinated acid to accumulate in organisms and food webs. Shorter-chain PFAS are generally considered less bioaccumulative than their long-chain counterparts, but specific data for this compound is needed for a comprehensive risk assessment. nih.gov
These mechanistic studies are essential for developing accurate environmental risk assessments and informing potential remediation strategies.
Refinement of Theoretical Models for Predictive Capabilities in Chemistry and Materials Science
Computational chemistry and theoretical modeling are powerful tools for accelerating research and development. For this compound, these models can provide deep insights into its properties and reactivity, guiding experimental work.
Future research will focus on:
Density Functional Theory (DFT) Studies: Employing DFT to perform detailed calculations of the molecule's electronic structure, vibrational spectra, and reaction mechanisms. nih.govmdpi.com This can help in understanding its acidity, stability, and interactions with other molecules, which is crucial for designing new catalysts and materials. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: Using MD simulations to model the behavior of this acid in complex systems, such as within a polymer matrix or at a liquid-solid interface. nih.gov This can predict material properties like proton conductivity in membranes or the self-assembly behavior of functionalized surfaces.
Predictive Solubility and Property Models: Developing machine learning and quantitative structure-property relationship (QSPR) models to predict the solubility and other physical properties of systems containing this compound. researchgate.net This can accelerate the screening of new materials for specific applications, such as electrolytes in batteries or components in advanced refrigerants.
The refinement of these theoretical models will enable a more rational design of experiments and materials, reducing development time and costs, and unlocking the full potential of this compound in various fields of chemistry and materials science. mdpi.com
Q & A
Q. What are the optimized synthetic routes for TFESA, and how do they address handling challenges?
TFESA is synthesized via improved routes that emphasize safety and efficiency. For example, Vsevolod V. Rostovtsev et al. developed a method yielding high-purity TFESA by fluorination of ethanesulfonic acid derivatives under controlled conditions . The process avoids volatile intermediates, leveraging TFESA’s low volatility compared to triflic acid (CFSOH). Key steps include:
- Purification via distillation under reduced pressure to minimize decomposition.
- Use of anhydrous conditions to prevent hydrolysis of sulfonic acid groups .
- Characterization by H NMR (δ 5.2 ppm for -CFH protons) and FT-IR (S=O stretching at 1250–1150 cm) .
Q. How can TFESA’s acidity and structural properties be experimentally characterized?
- Acidity Measurement : Use Hammett acidity function () in HSO/TFESA mixtures, revealing values comparable to triflic acid ( to ) .
- Structural Analysis : X-ray crystallography (for salts) and F NMR (δ -120 to -125 ppm for CF groups) confirm tetrafluoroethane sulfonic acid backbone .
- Thermal Stability : TGA shows decomposition onset at ~250°C, making it suitable for high-temperature catalysis .
Advanced Research Questions
Q. How does TFESA compare to triflic acid in catalytic efficiency and recyclability?
TFESA exhibits comparable Brønsted acidity to triflic acid but with distinct advantages:
- Lower Volatility : Boiling point >250°C vs. 162°C for triflic acid, reducing handling risks .
- Supported Catalysts : Immobilization on silica via sol-gel methods (e.g., 20 wt% TFESA/SiO) enhances recyclability. For example, in xylene alkylation, TFESA/SiO achieved 95% conversion over 5 cycles with <2% leaching .
- Reaction Selectivity : In Fries rearrangement, TFESA produced 85% para-isomer vs. 78% with triflic acid, attributed to steric effects of the -CFCF- group .
Q. What strategies mitigate environmental persistence of TFESA in PFAS alternatives research?
- Structure-Activity Relationships : Shorter perfluoroalkyl chains (C2 in TFESA vs. C8 in PFOS) reduce bioaccumulation potential .
- Degradation Studies : Advanced oxidation processes (e.g., UV/persulfate) degrade TFESA into F and SO, monitored via LC-MS/MS (e.g., m/z 181 → 80 for TFESA) .
- Environmental Detection : Surface water near industrial sites showed TFESA at 0.1–2.3 µg/L, requiring EPA Method 533 for quantification .
Q. How is TFESA integrated into proton-exchange membranes for fuel cell applications?
- Polymer Synthesis : Copolymerization with sulfonated polyimides (SPIs) yields membranes with ion exchange capacity (IEC) of 1.8 meq/g. For example, SPI-TFESA exhibited proton conductivity of S/cm at 80°C in water .
- Durability Testing : Accelerated oxidative stability tests (Fenton’s reagent, 3% HO) showed <10% weight loss after 24 h .
Methodological Challenges and Contradictions
Q. Why do silica-supported TFESA catalysts show variable activity in aromatic alkylation?
Discrepancies arise from differences in silica pore structure and acid loading:
Q. How to resolve contradictions in TFESA’s environmental behavior as a “short-chain” PFAS?
While TFESA’s shorter chain reduces bioaccumulation, its sulfonic acid group enhances water solubility (LogP = 1.8), leading to groundwater mobility . Studies recommend coupling LC-MS/MS with isotopic labeling (F NMR) to track transformation pathways .
Experimental Design Considerations
Q. What parameters optimize TFESA-catalyzed oligomerization reactions?
- Temperature : 80–120°C (exothermic reactions require cooling).
- Catalyst Loading : 0.5–2 mol% TFESA achieves >90% yield in styrene oligomerization .
- Solvent Selection : Dichloromethane or solvent-free conditions minimize side reactions .
Q. How to design a kinetic study for TFESA-mediated acylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
